1,2-Dihexanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)
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Overview
Description
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) is a synthetic phosphoinositide. This compound is a derivative of phosphatidylinositol, a class of lipids that play a crucial role in cellular signaling. The compound is often used in biochemical research to study the functions of phosphoinositides in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) typically involves the esterification of glycerol with hexanoic acid, followed by phosphorylation and subsequent coupling with myo-inositol bisphosphate. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl groups. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated synthesis equipment and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexanoic acid, and myo-inositol bisphosphate.
Oxidation: The compound can be oxidized to introduce additional functional groups or to study oxidative stress responses in biological systems.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
Hydrolysis: Glycerol, hexanoic acid, and myo-inositol bisphosphate.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Phosphoinositide derivatives with different substituents on the phosphate groups.
Scientific Research Applications
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) has several applications in scientific research:
Cell Signaling Studies: Used to investigate the role of phosphoinositides in cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Membrane Dynamics: Employed in studies of membrane dynamics and lipid-protein interactions, particularly in the context of vesicle trafficking and membrane curvature.
Drug Development: Utilized in the development of drugs targeting phosphoinositide signaling pathways, which are implicated in various diseases such as cancer and diabetes.
Biochemical Assays: Used as a standard or control in various biochemical assays to quantify phosphoinositide levels or to study enzyme activities related to phosphoinositide metabolism.
Mechanism of Action
The mechanism of action of 1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) involves its interaction with specific proteins and enzymes involved in phosphoinositide signaling pathways. The compound can bind to phosphoinositide-binding domains of proteins, modulating their activity and localization within the cell. This interaction can influence various cellular processes, including signal transduction, cytoskeletal rearrangement, and membrane trafficking .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt): Similar structure but with oleoyl chains instead of hexanoyl chains.
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-4’,5’-bisphosphate) (ammonium salt): Similar structure but with different phosphorylation pattern on the inositol ring.
Uniqueness
1,2-Dihexanoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt) is unique due to its specific acyl chain length and phosphorylation pattern, which can influence its interaction with proteins and its role in cellular signaling. The hexanoyl chains provide distinct biophysical properties compared to longer acyl chains, affecting membrane fluidity and protein binding .
Properties
Molecular Formula |
C21H44NO19P3 |
---|---|
Molecular Weight |
707.5 g/mol |
IUPAC Name |
azane;[2-hexanoyloxy-3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexanoate |
InChI |
InChI=1S/C21H41O19P3.H3N/c1-3-5-7-9-14(22)35-11-13(37-15(23)10-8-6-4-2)12-36-43(33,34)40-21-17(25)19(38-41(27,28)29)16(24)20(18(21)26)39-42(30,31)32;/h13,16-21,24-26H,3-12H2,1-2H3,(H,33,34)(H2,27,28,29)(H2,30,31,32);1H3 |
InChI Key |
WTLKSUKYZGKGDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCC.N |
Origin of Product |
United States |
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